molecular formula C9H8ClN3S B7637693 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline

2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline

Cat. No.: B7637693
M. Wt: 225.70 g/mol
InChI Key: YHBFJGAWGRYCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline typically involves the reaction of 2-amino-5-chlorobenzonitrile with 5-methyl-1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Major Products

    Nucleophilic substitution: Formation of substituted thiadiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro derivatives.

Scientific Research Applications

2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiadiazole ring can interact with biological macromolecules such as proteins or nucleic acids, leading to the modulation of their activity. The compound’s ability to cross cellular membranes due to its lipophilic nature enhances its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-Chloro-5-chloromethylthiazole

Uniqueness

2-Chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit enhanced activity or selectivity towards certain biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-chloro-5-(5-methyl-1,3,4-thiadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBFJGAWGRYCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.